molecular formula C14H14Cl2N2 B14315033 4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline CAS No. 112170-38-4

4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline

Cat. No.: B14315033
CAS No.: 112170-38-4
M. Wt: 281.2 g/mol
InChI Key: DPFHNTCYHKVTAI-UHFFFAOYSA-N
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Description

4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline is a chemical compound characterized by its unique structure, which includes a dichloropyridine moiety attached to a dimethylaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline typically involves the reaction of 2,6-dichloropyridine with N,N-dimethylaniline under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield a variety of oxidized derivatives, while substitution reactions can produce a range of substituted aniline derivatives.

Scientific Research Applications

4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological processes and interactions at the molecular level.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and context. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

CAS No.

112170-38-4

Molecular Formula

C14H14Cl2N2

Molecular Weight

281.2 g/mol

IUPAC Name

4-[(2,6-dichloropyridin-3-yl)methyl]-N,N-dimethylaniline

InChI

InChI=1S/C14H14Cl2N2/c1-18(2)12-6-3-10(4-7-12)9-11-5-8-13(15)17-14(11)16/h3-8H,9H2,1-2H3

InChI Key

DPFHNTCYHKVTAI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

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